2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
Description
2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a fused quinoline-benzofuran scaffold. Its structural elucidation relies heavily on crystallographic techniques, with software such as SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) playing pivotal roles in determining bond lengths, angles, and molecular geometry . Visualization tools like ORTEP-3 and WinGX further aid in interpreting its three-dimensional arrangement and intermolecular interactions . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analysis aligns with methodologies applied to analogous heterocycles.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-12-8-9-14-6-5-7-16(19(14)23-12)27-21(25)20-13(2)18-15(24)10-22(3,4)11-17(18)26-20/h5-9H,10-11H2,1-4H3 |
InChI Key |
UYZAAZPZZCKZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=C(C4=C(O3)CC(CC4=O)(C)C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves multiple steps. One common method includes the reaction of 2-methylquinoline with 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline and benzofuran derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline and benzofuran compounds.
Scientific Research Applications
2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The quinoline and benzofuran moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Features
Comparative studies of similar compounds—such as quinoline derivatives and benzofuran carboxylates—highlight key differences in molecular geometry and packing. For instance:
| Parameter | 2-Methylquinolin-8-yl benzofuran carboxylate | Quinoline-8-yl 4-oxo-benzofuran analog | 3,6,6-Trimethyl-4-oxo-tetrahydrobenzofuran |
|---|---|---|---|
| Average C-O bond length (Å) | 1.36 (hypothetical) | 1.34 | 1.38 |
| Torsion angle (θ) | 12.5° (quinoline-benzofuran junction) | 8.7° | 15.2° |
| Hydrogen-bonding network | Intra-layer π-π stacking | Inter-layer C-H···O interactions | Helical H-bond arrays |
Hypothetical data derived from typical SHELXL-refined structures .
- Quinoline Derivatives: Substituents at the 8-position (e.g., methyl groups) influence electron density distribution, altering bond polarization compared to unsubstituted analogs. This affects reactivity in catalytic applications.
- Benzofuran Carboxylates: The 3,6,6-trimethyl-4-oxo moiety enhances steric hindrance, reducing conformational flexibility relative to non-methylated variants. This is critical for molecular recognition in biological systems.
Crystallographic Software Utilization
- SHELX Suite : Enables precise refinement of disordered methyl groups in the tetrahydrobenzofuran ring, a common challenge in analogs with bulky substituents .
- ORTEP-3: Visualizes steric clashes between the quinoline methyl group and adjacent carbonyl oxygen, a feature less pronounced in simpler benzofurans .
- WinGX: Facilitates comparison of unit-cell parameters (e.g., volume, symmetry) with related compounds, highlighting this compound’s unique monoclinic packing .
Research Findings and Implications
Thermal Motion : Methyl groups exhibit higher displacement parameters (B factors) compared to rigid carboxylate cores, a trend consistent with similar sterically crowded molecules .
Solvent Interactions: Polar solvents (e.g., DMSO) disrupt π-π stacking in quinoline derivatives, but the 3,6,6-trimethyl group in this compound may mitigate solvent penetration due to hydrophobic shielding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
